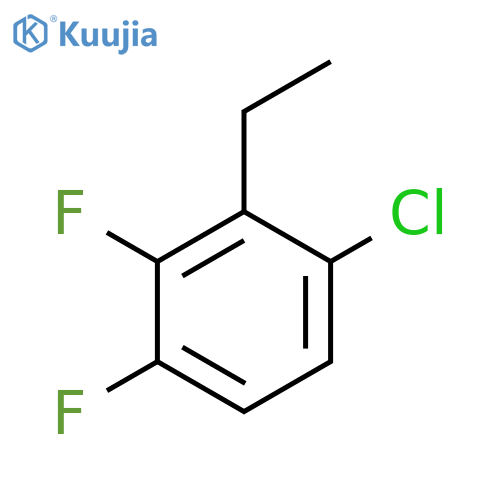Cas no 1807166-65-9 (1-Chloro-3,4-difluoro-2-ethylbenzene)

1807166-65-9 structure
商品名:1-Chloro-3,4-difluoro-2-ethylbenzene
CAS番号:1807166-65-9
MF:C8H7ClF2
メガワット:176.590988397598
CID:5038229
1-Chloro-3,4-difluoro-2-ethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3,4-difluoro-2-ethylbenzene
-
- インチ: 1S/C8H7ClF2/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3
- InChIKey: RMKRROQUZXMBLZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1CC)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-Chloro-3,4-difluoro-2-ethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000915-500mg |
1-Chloro-3,4-difluoro-2-ethylbenzene |
1807166-65-9 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
| Alichem | A010000915-250mg |
1-Chloro-3,4-difluoro-2-ethylbenzene |
1807166-65-9 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010000915-1g |
1-Chloro-3,4-difluoro-2-ethylbenzene |
1807166-65-9 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
1-Chloro-3,4-difluoro-2-ethylbenzene 関連文献
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1807166-65-9 (1-Chloro-3,4-difluoro-2-ethylbenzene) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
